
(R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a bromine atom and a methyl group attached to a phenyl ring, with an ethan-1-ol moiety. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol typically involves the bromination of a precursor compound followed by a reduction step. One common method is:
Bromination: Starting with 2-methylphenyl ethan-1-ol, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reduction: The resulting bromo compound can then be reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: The ®-configuration makes it useful in asymmetric synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The bromine atom and the ®-configuration can play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Bromo-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2-Bromo-5-methylphenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
1-(2-Bromo-5-methylphenyl)ethane: A simpler hydrocarbon derivative.
Uniqueness
®-1-(2-Bromo-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YEUJSIBLUOGPQV-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Br)[C@@H](C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


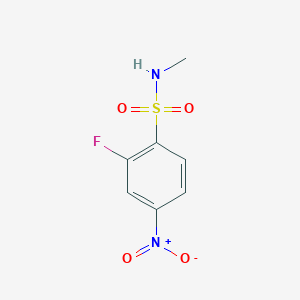
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)

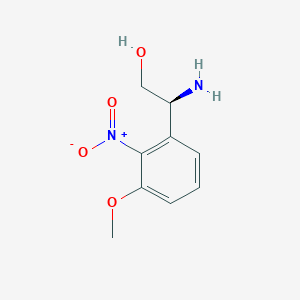
![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
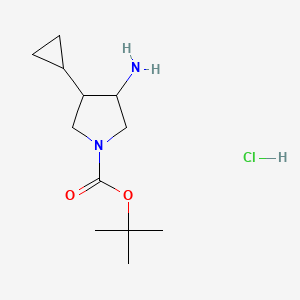

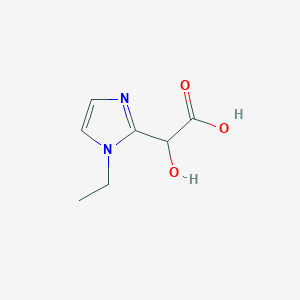
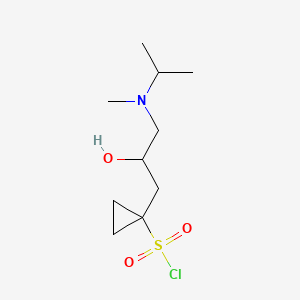
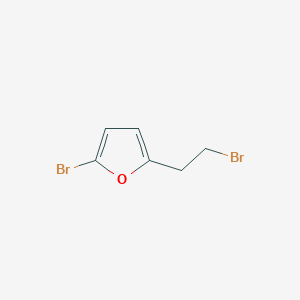
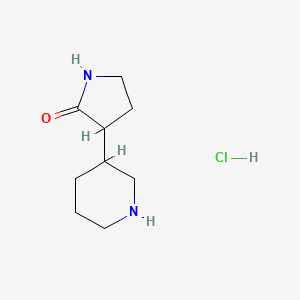

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

